molecular formula C18H16N2O3 B7847967 (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide CAS No. 133550-38-6

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B7847967
CAS No.: 133550-38-6
M. Wt: 308.3 g/mol
InChI Key: ZZQHNBGRWRQWFI-XNTDXEJSSA-N
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Description

Tyrphostin AG 698, also known as N-(2-Phenylethyl)-3,4-dihydroxybenzylidenecyanoacetamide, is a synthetic compound that belongs to the tyrphostin family. Tyrphostins are known for their ability to inhibit protein tyrosine kinases, which play a crucial role in cellular signaling pathways. Tyrphostin AG 698 specifically inhibits the epidermal growth factor receptor (EGFR) protein tyrosine kinase, making it a valuable tool in cancer research and other biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin AG 698 involves several steps, starting with the preparation of the key intermediate, 3,4-dihydroxybenzaldehyde. This intermediate is then reacted with cyanoacetamide in the presence of a base to form the benzylidenecyanoacetamide core structure. The final step involves the addition of a phenylethyl group to the nitrogen atom of the cyanoacetamide moiety. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of Tyrphostin AG 698 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin AG 698 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tyrphostin AG 698 has a wide range of scientific research applications, including:

Mechanism of Action

Tyrphostin AG 698 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) protein tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and migration. The molecular targets and pathways involved include the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway .

Comparison with Similar Compounds

Tyrphostin AG 698 is part of a larger family of tyrphostins, which includes compounds such as:

    Tyrphostin AG 490: Inhibits Jak2 and Jak3 kinases.

    Tyrphostin AG 555: Inhibits platelet-derived growth factor receptor (PDGFR) kinase.

    Tyrphostin AG 82: Inhibits phosphatidylinositol 5-phosphate 4-kinase (PI5P4Kα).

Compared to these compounds, Tyrphostin AG 698 is unique in its specific inhibition of EGFR, making it particularly valuable in cancer research and therapy .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c19-12-15(10-14-6-7-16(21)17(22)11-14)18(23)20-9-8-13-4-2-1-3-5-13/h1-7,10-11,21-22H,8-9H2,(H,20,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQHNBGRWRQWFI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018003
Record name Tyrphostin AG 698
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-38-6
Record name (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin AG 698
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
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(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
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(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Reactant of Route 4
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Reactant of Route 5
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide

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